2-(Difluoromethoxy)-6-methylbenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole can be achieved through various methods. One common approach involves the use of difluorocarbene chemistry. Difluorocarbene can be generated using free difluorocarbene or a copper(I) difluorocarbene complex.
Another method involves the use of fluorinated cyclopropanes as starting materials. These cyclopropanes can be prepared using an iron(III) trifluoroethylidene complex or free difluorocarbene. The cyclopropanes are then subjected to ring-opening reactions to form the desired oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize catalysts such as palladium or rhodium complexes to facilitate the reactions. The use of continuous flow methods allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodosobenzene or trifluoromethanesulfonic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Iodosobenzene, trifluoromethanesulfonic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions result in the formation of reduced oxazole compounds .
Scientific Research Applications
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole include:
2-(Difluoromethoxy)pyridine: A compound with a similar difluoromethoxy group but a different heterocyclic ring structure.
2-(Difluoromethylthio)oxazole: A compound with a difluoromethylthio group instead of a difluoromethoxy group.
2-(Difluoromethoxy)benzoxazine: A compound with a benzoxazine ring structure and a difluoromethoxy group.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the difluoromethoxy group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
RPIIBSFOSNRVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)OC(F)F |
Origin of Product |
United States |
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